molecular formula C10H18O2 B3379540 2-Cyclohexyl-2-methylpropanoic acid CAS No. 16386-97-3

2-Cyclohexyl-2-methylpropanoic acid

Cat. No.: B3379540
CAS No.: 16386-97-3
M. Wt: 170.25 g/mol
InChI Key: LQTWWEVXGRFIDW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylpropanoic acid (CAS: 16386-97-3) is a branched aliphatic carboxylic acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its structure features a cyclohexyl group and a methyl group attached to the α-carbon of the propanoic acid backbone, creating steric hindrance that may influence its physicochemical properties and reactivity. This compound is primarily utilized as a reagent in organic synthesis and pharmaceutical research, with commercial availability noted from suppliers like CymitQuimica at 98% purity .

Properties

IUPAC Name

2-cyclohexyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTWWEVXGRFIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167668
Record name Cyclohexaneacetic acid, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16386-97-3
Record name Cyclohexaneacetic acid, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneacetic acid, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-methylpropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Hazards Applications
This compound 16386-97-3 C₁₀H₁₈O₂ 170.25 Cyclohexyl, methyl (α-carbon) Solid (assumed) Not specified Organic synthesis, reagent
2-Cyclohexylpropanoic acid 701-97-3 C₉H₁₆O₂ 156.22 Cyclohexyl (α-carbon) Not specified Not specified Not specified
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 93-65-2 C₁₀H₁₁ClO₃ 214.5 Chlorophenoxy, methyl (α-carbon) Crystalline powder High toxicity (Health Hazard 3) Herbicide
2-(2-Methoxyphenyl)-2-methylpropanoic acid 468064-83-7 C₁₁H₁₄O₃ 194.23 Methoxyphenyl, methyl (α-carbon) Solid (powder) Not classified Pharmaceutical research

Key Observations:

Structural Differences: this compound has a bulky, lipophilic cyclohexyl group and a methyl group at the α-carbon, which may reduce solubility in polar solvents compared to its linear analog, 2-cyclohexylpropanoic acid . MCPP contains a chlorophenoxy group, introducing electron-withdrawing effects that enhance acidity (predicted lower pKa) compared to aliphatic analogs. This structural feature is critical for its herbicidal activity .

Hazards: MCPP is classified as highly toxic (Health Hazard Rating 3) and requires stringent workplace controls .

Applications: MCPP is widely used as an herbicide, leveraging its phenoxy backbone to disrupt plant growth . this compound and the methoxyphenyl analog are primarily research chemicals, with the latter’s aromatic structure making it a candidate for pharmaceutical studies .

Biological Activity

2-Cyclohexyl-2-methylpropanoic acid (C10H18O2) is a carboxylic acid derivative characterized by a cyclohexyl group attached to a methylpropanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • Structural Characteristics : The presence of the cyclohexyl group contributes to its hydrophobic properties, while the carboxylic acid group allows for hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is largely attributed to its structural features, which enable it to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing protein structure and function. The cyclohexyl moiety enhances hydrophobic interactions, potentially increasing the compound's binding affinity to specific targets.

Research Findings

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of structurally related compounds in vitro. Results indicated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in human cell lines. Although specific data for this compound were not provided, the findings suggest a promising avenue for further exploration .

Case Study 2: Antimicrobial Activity

Research into similar compounds has demonstrated significant antimicrobial activity against Gram-positive bacteria. For instance, derivatives of propanoic acids have been shown to disrupt bacterial cell membranes, leading to cell lysis. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against pathogenic microorganisms.

Comparison of Biological Activities

Compound NameMolecular FormulaKey Biological Activities
This compoundC10H18O2Potential anti-inflammatory, antimicrobial
3-Cyclohexyl-2-methylpropanoic acidC10H18O2Anti-inflammatory properties noted
4-Cyclohexylbutanoic acidC12H22O2Antimicrobial activity observed

Synthesis Methods

Synthesis MethodDescription
Grignard Reaction with Methylpropanoyl ChlorideCyclohexylmagnesium bromide reacts under anhydrous conditions
HydrolysisIntermediate hydrolyzed to yield the desired carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-2-methylpropanoic acid
Reactant of Route 2
2-Cyclohexyl-2-methylpropanoic acid

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